![molecular formula C13H21NO3S B4127850 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide](/img/structure/B4127850.png)
4-ethoxy-N-(1-methylbutyl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(1-methylbutyl)benzenesulfonamide, also known as EMBI, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, EMBI has been primarily used for its unique pharmacological properties, which make it an important tool for studying the physiological and biochemical processes in the human body.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide involves its inhibition of aldosterone synthase. Aldosterone synthase is an enzyme that is responsible for the production of aldosterone, which is a hormone that regulates blood pressure and fluid balance in the body. 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide binds to the active site of aldosterone synthase, thereby preventing its activity. This inhibition leads to a decrease in aldosterone production, which results in a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide have been extensively studied. As mentioned earlier, 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide inhibits aldosterone synthase, which leads to a decrease in aldosterone production. This decrease in aldosterone production leads to a decrease in blood pressure. Additionally, 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide has been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide in lab experiments is its specificity. 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide specifically inhibits aldosterone synthase, which makes it an important tool for studying the RAAS. Additionally, 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide has been found to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide is its solubility. 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide in scientific research. One potential direction is the use of 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide in the treatment of hypertension. Since 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide has been found to decrease blood pressure by inhibiting aldosterone synthase, it may be useful in the treatment of hypertension. Additionally, 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide may be useful in the treatment of inflammatory diseases such as arthritis. Further research is needed to explore these potential applications of 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide.
Scientific Research Applications
4-ethoxy-N-(1-methylbutyl)benzenesulfonamide has been used in a variety of scientific research applications. One of the primary uses of 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide is in the study of the renin-angiotensin-aldosterone system (RAAS), which is a hormone system that regulates blood pressure and fluid balance in the body. 4-ethoxy-N-(1-methylbutyl)benzenesulfonamide has been found to inhibit the activity of aldosterone synthase, which is an enzyme that plays a key role in the RAAS. This inhibition leads to a decrease in aldosterone production, which in turn leads to a decrease in blood pressure.
properties
IUPAC Name |
4-ethoxy-N-pentan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-6-11(3)14-18(15,16)13-9-7-12(8-10-13)17-5-2/h7-11,14H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZSYFMTVKGISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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